
CID 165359357
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 165359357 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of CID 165359357 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions to form intermediate compounds.
Intermediate Processing: These intermediates are then subjected to further reactions, often involving catalysts and specific temperatures, to yield the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and suitability for use.
Industrial production methods for this compound may involve large-scale reactors and continuous processing techniques to produce the compound efficiently and in large quantities.
Analyse Des Réactions Chimiques
CID 165359357 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
CID 165359357 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: this compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism of action of CID 165359357 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Propriétés
Numéro CAS |
30937-38-3 |
|---|---|
Formule moléculaire |
F3S |
Poids moléculaire |
89.06 g/mol |
InChI |
InChI=1S/F3S/c1-4(2)3 |
Clé InChI |
PSCXEUSWZWRCMQ-UHFFFAOYSA-N |
SMILES canonique |
F[S](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
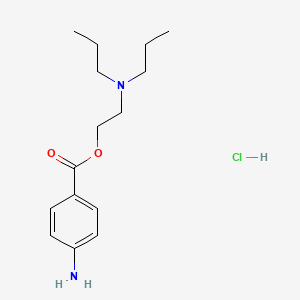
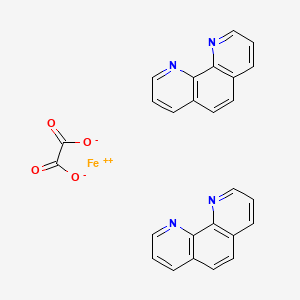
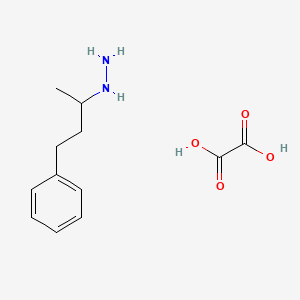



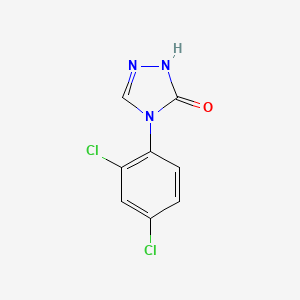

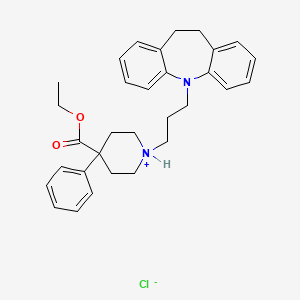

![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
